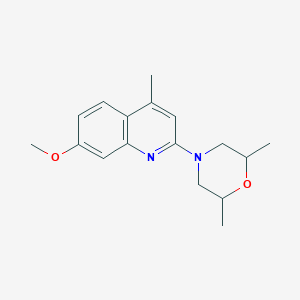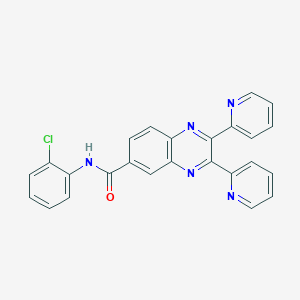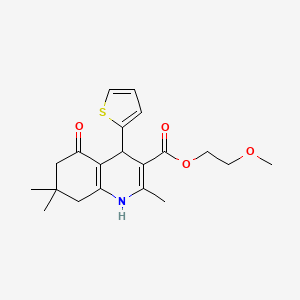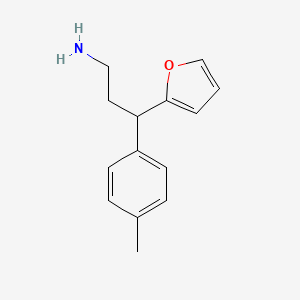
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline, also known as DMEMQ, is a synthetic compound that belongs to the quinoline family. This compound has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline exerts its therapeutic effects through various mechanisms, including inhibition of protein kinases, activation of caspases, and modulation of neurotransmitter levels. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to inhibit the activity of protein kinases, including Akt and ERK, which are involved in cell proliferation and survival. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline also activates caspases, which play a key role in apoptosis. In addition, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been shown to modulate neurotransmitter levels, including dopamine and acetylcholine, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been shown to reduce oxidative stress and inflammation, which are involved in various diseases, including cancer and neurodegenerative disorders. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline also has neuroprotective effects by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has several advantages for lab experiments, including its high potency and selectivity, which make it a valuable tool for studying various biological processes. However, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline research, including the development of new analogs with improved pharmacological properties, the investigation of 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline in combination with other drugs for synergistic effects, and the exploration of 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline in other diseases, including autoimmune disorders and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline action and to optimize its therapeutic potential.
Synthesemethoden
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 2,6-dimethyl-4-morpholinecarboxaldehyde with 4-methoxy-2-methylbenzoyl chloride. This reaction results in the formation of 2-(2,6-dimethyl-4-morpholinyl)-4-methoxy-2-methylbenzoyl chloride, which is then reacted with 2-amino-4-methylquinoline to produce 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
Eigenschaften
IUPAC Name |
4-(7-methoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-7-17(19-9-12(2)21-13(3)10-19)18-16-8-14(20-4)5-6-15(11)16/h5-8,12-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECUVSDKKNPBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-7-methoxy-4-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
![4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5153128.png)


![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)

![ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)
![5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)

![N-[(6-chloro-2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-methyl-2-pyridinyl)ethanamine](/img/structure/B5153189.png)
![ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)
![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5153216.png)